Hexakis(p-bromophenoxy)cyclotriphosphazene
Overview
Description
Hexakis(p-bromophenoxy)cyclotriphosphazene is a cyclophosphazene compound characterized by a cyclic structure consisting of alternating phosphorus and nitrogen atoms. Each phosphorus atom is bonded to a p-bromophenoxy group, resulting in a highly symmetrical molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexakis(p-bromophenoxy)cyclotriphosphazene is typically synthesized through a nucleophilic substitution reaction. The starting material, hexachlorocyclotriphosphazene, reacts with p-bromophenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, under reflux conditions. The resulting product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization units .
Chemical Reactions Analysis
Types of Reactions
Hexakis(p-bromophenoxy)cyclotriphosphazene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenoxy groups can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted cyclotriphosphazenes with various functional groups.
Oxidation: Oxidized phenoxy derivatives, such as quinones.
Reduction: Cyclotriphosphazenes with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
Hexakis(p-bromophenoxy)cyclotriphosphazene has a wide range of scientific research applications:
Materials Science: Used as a flame retardant additive in polymers and composites due to its high thermal stability and flame-retardant properties.
Biology and Medicine: Investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of high-performance coatings and adhesives with enhanced thermal and chemical resistance
Mechanism of Action
The mechanism of action of hexakis(p-bromophenoxy)cyclotriphosphazene involves its ability to form stable complexes with various molecules through its phosphorus-nitrogen backbone. The p-bromophenoxy groups provide additional sites for interaction with other molecules, enhancing its reactivity and stability. The compound’s flame-retardant properties are attributed to the release of bromine radicals during combustion, which inhibit the propagation of flames .
Comparison with Similar Compounds
Hexakis(p-bromophenoxy)cyclotriphosphazene is unique compared to other cyclophosphazenes due to the presence of p-bromophenoxy groups, which impart distinct chemical and physical properties. Similar compounds include:
Hexakis(p-chlorophenoxy)cyclotriphosphazene: Contains p-chlorophenoxy groups instead of p-bromophenoxy groups, resulting in different reactivity and thermal properties.
Hexakis(p-methoxyphenoxy)cyclotriphosphazene: Contains p-methoxyphenoxy groups, which affect its solubility and reactivity compared to the brominated derivative
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(4-bromophenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Br6N3O6P3/c37-25-1-13-31(14-2-25)46-52(47-32-15-3-26(38)4-16-32)43-53(48-33-17-5-27(39)6-18-33,49-34-19-7-28(40)8-20-34)45-54(44-52,50-35-21-9-29(41)10-22-35)51-36-23-11-30(42)12-24-36/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDZRKDTUHPPOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)Br)OC4=CC=C(C=C4)Br)(OC5=CC=C(C=C5)Br)OC6=CC=C(C=C6)Br)OC7=CC=C(C=C7)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Br6N3O6P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4376-72-1 | |
Record name | 2,2,4,4,6,6-HEXAKIS-(4-BROMO-PHENOXY)-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHINI NE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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